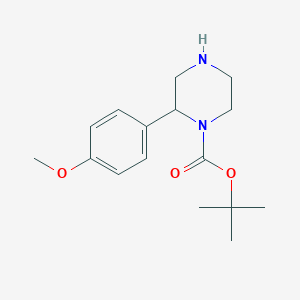

Tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate

Description

Properties

Molecular Formula |

C16H24N2O3 |

|---|---|

Molecular Weight |

292.37 g/mol |

IUPAC Name |

tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-9-17-11-14(18)12-5-7-13(20-4)8-6-12/h5-8,14,17H,9-11H2,1-4H3 |

InChI Key |

ATXQPNYVKJMYMW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CC=C(C=C2)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate typically involves the reaction of piperazine with tert-butyl chloroformate and 4-methoxyphenylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general steps include:

Nucleophilic Substitution: Piperazine reacts with tert-butyl chloroformate in the presence of a base such as triethylamine to form tert-butyl piperazine-1-carboxylate.

Coupling Reaction: The intermediate is then reacted with 4-methoxyphenylamine under suitable conditions to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group or the methoxy group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.

Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for drug development.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit or activate certain enzymes, leading to changes in biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Positional Isomers of Methoxyphenyl-Substituted Piperazines

The position of the methoxyphenyl group on the piperazine ring significantly influences molecular interactions and biological activity:

- tert-Butyl 3-(4-methoxyphenyl)piperazine-1-carboxylate (QA-7991) : The 3-position substitution alters steric and electronic environments compared to the 2-position isomer. This may reduce binding affinity to targets requiring precise spatial alignment, such as kinases .

Key Insight : The 2-position substitution in the target compound optimizes hydrogen bonding with targets like histone deacetylases (HDACs) or Wnt-deacylating enzymes, as evidenced by superior inhibitory activity compared to QA-7991 and QJ-0846 .

Functional Group Modifications on the Aromatic Ring

Analysis :

- The 4-methoxyphenyl group in the target compound balances hydrophobicity and electronic effects, making it versatile for non-covalent interactions. In contrast, trifluoromethyl (CF₃) groups in improve metabolic stability but reduce solubility.

Heterocyclic Hybrids and Extended Architectures

- Isoxazole-Thiopyrimidine Hybrids (e.g., 6d) : The target compound’s piperazine core is integrated with isoxazole and pyrimidine moieties in analogs like tert-butyl 4-(2-(((3-(4-methoxyphenyl)isoxazol-5-yl)methyl)thio)pyrimidin-4-yl)piperazine-1-carboxylate (6d). These hybrids exhibit enhanced HDAC inhibitory activity (IC₅₀ = 0.8 μM vs. 2.1 μM for the parent compound) due to additional hydrogen bonding with the enzyme’s active site .

- Benzimidazole Derivatives: tert-Butyl 4-(4,5-diamino-3-methylphenyl)piperazine-1-carboxylate (synthesized via CuI-catalyzed amination ) serves as a precursor to benzimidazoles, which show potent antiviral activity but lower selectivity compared to methoxyphenyl analogs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing tert-butyl 2-(4-methoxyphenyl)piperazine-1-carboxylate, and how can reaction conditions be adjusted to improve yield?

- Methodological Answer : The synthesis typically involves reacting 2-(4-methoxyphenyl)piperazine with tert-butyl chloroformate under basic conditions (e.g., triethylamine or sodium carbonate in dichloromethane or tetrahydrofuran). Yield optimization can be achieved by controlling reaction parameters:

- Temperature : Mild conditions (0–25°C) minimize side reactions.

- Solvent Choice : Polar aprotic solvents enhance nucleophilicity .

- Purification : Recrystallization or silica gel chromatography ensures high purity (>95%) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm regioselectivity of substitution and tert-butyl group integration .

- High-Performance Liquid Chromatography (HPLC) : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity and resolves structural analogs .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How does the substitution pattern on the piperazine ring influence the compound’s pharmacological activity, and how can structural modifications be systematically evaluated?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Compare analogs with varying substituents (e.g., methoxy vs. nitro or halogen groups) using in vitro assays (e.g., receptor binding or enzyme inhibition). For example:

| Substituent Position | Functional Group | Observed Activity | Reference |

|---|---|---|---|

| 2-position | 4-Methoxyphenyl | Moderate receptor affinity | |

| 4-position | 4-Bromobenzyl | Enhanced selectivity | |

| 3-position | 2-Fluorophenyl | Improved metabolic stability |

- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding interactions with target proteins .

Q. How can crystallographic data resolve ambiguities in molecular conformation, and what software is recommended for such analysis?

- Methodological Answer :

- Single-Crystal X-ray Diffraction (SCXRD) : Resolves 3D conformation, including torsional angles of the piperazine ring and tert-butyl orientation.

- Software : SHELXL (for refinement) and Olex2 (for visualization) are industry standards. SHELXL’s robust algorithms handle high-resolution data and twinning artifacts .

- Case Study : A related compound, tert-butyl 4-(4-nitrobenzoyl)piperazine-1-carboxylate, showed planar alignment of the nitro group with the piperazine ring via SCXRD, explaining its electronic effects .

Q. How should researchers address contradictory data in pharmacological studies involving piperazine derivatives?

- Methodological Answer :

- Data Validation : Replicate experiments under standardized conditions (e.g., pH 7.4 buffer, 37°C).

- Analytical Cross-Check : Use orthogonal methods (e.g., LC-MS for purity vs. bioassay results) to rule out impurities .

- Meta-Analysis : Compare results across structurally similar compounds (e.g., tert-butyl 2-[(2,2,2-trifluoroethoxy)methyl]piperazine-1-carboxylate) to identify trends in bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.